

In-depth Spectral Analysis of (5-Methylpyrimidin-2-yl)methanamine: A Technical Guide

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Compound of Interest

Compound Name: (5-Methylpyrimidin-2-yl)methanamine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectral data for the compound **(5-Methylpyrimidin-2-yl)methanamine**, a key intermediate in the synthesis of various biologically active molecules. Due to the limited availability of publicly accessible, comprehensive spectral datasets for this specific compound, this guide focuses on presenting available data, outlining the methodologies for spectral acquisition, and providing a framework for the interpretation of its structural features through spectroscopic techniques.

Chemical Structure and Properties

Property	Value
Chemical Name	(5-Methylpyrimidin-2-yl)methanamine
CAS Number	930272-60-9
Molecular Formula	C ₆ H ₉ N ₃
Molecular Weight	123.16 g/mol
Canonical SMILES	CC1=CN=C(N=C1)CN
InChI Key	SGSZFTVNOSOSQE-UHFFFAOYSA-N

Spectral Data

Comprehensive, publicly available datasets for the NMR, MS, and IR spectra of **(5-Methylpyrimidin-2-yl)methanamine** are not readily found in common spectral databases. However, information can be gleaned from patent literature where this compound is used as a synthetic intermediate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a complete, peer-reviewed NMR dataset is not publicly available, patent documents describe the synthesis and use of **(5-Methylpyrimidin-2-yl)methanamine** and occasionally include characterization data. For instance, patent WO2017068089A2 mentions the use of this compound and includes a proton NMR (^1H NMR) characterization, although the full spectral data is not detailed in the publicly accessible text.

Expected ^1H NMR Spectral Features:

Based on the chemical structure, the following proton signals are anticipated:

- Aromatic Protons: Two singlets in the aromatic region, corresponding to the two protons on the pyrimidine ring.
- Methylene Protons (-CH₂-): A singlet corresponding to the two protons of the aminomethyl group.
- Methyl Protons (-CH₃): A singlet corresponding to the three protons of the methyl group attached to the pyrimidine ring.
- Amine Protons (-NH₂): A broad singlet, the chemical shift of which can be concentration and solvent dependent.

Expected ^{13}C NMR Spectral Features:

The carbon NMR spectrum is expected to show six distinct signals corresponding to the six carbon atoms in the molecule:

- Four signals for the carbon atoms of the pyrimidine ring.

- One signal for the methylene carbon.
- One signal for the methyl carbon.

Mass Spectrometry (MS)

The mass spectrum of **(5-Methylpyrimidin-2-yl)methanamine** would be expected to show a molecular ion peak ($[M]^+$) at an m/z corresponding to its molecular weight (123.16).

Table 1: Predicted Mass Spectrometry Data

m/z (Predicted)	Ion
123.08	$[M]^+$
108.06	$[M-NH_2]^+$
95.06	$[M-CH_2NH_2]^+$

Infrared (IR) Spectroscopy

The IR spectrum would provide information about the functional groups present in the molecule.

Table 2: Expected Infrared Absorption Bands

Wavenumber (cm^{-1})	Functional Group	Vibration
3400-3250	N-H	Stretching (amine)
3100-3000	C-H	Stretching (aromatic)
2950-2850	C-H	Stretching (aliphatic)
1650-1550	C=N, C=C	Ring Stretching (pyrimidine)
1650-1580	N-H	Bending (amine)

Experimental Protocols

Detailed experimental protocols for acquiring the spectral data of **(5-Methylpyrimidin-2-yl)methanamine** are not explicitly available in the public domain. However, standard procedures for NMR, MS, and IR spectroscopy would be employed.

NMR Spectroscopy Protocol (General)

- Instrument: A high-field NMR spectrometer (e.g., 400 MHz or 500 MHz).
- Solvent: Deuterated chloroform (CDCl_3) or deuterated dimethyl sulfoxide (DMSO-d_6) are common choices for similar compounds.
- Standard: Tetramethylsilane (TMS) as an internal standard (0 ppm).
- Procedure: A small amount of the sample is dissolved in the deuterated solvent. For ^1H NMR, a standard pulse sequence is used. For ^{13}C NMR, a proton-decoupled sequence is typically employed.

Mass Spectrometry Protocol (General)

- Instrument: A mass spectrometer, such as one with Electron Ionization (EI) or Electrospray Ionization (ESI).
- Method:
 - EI-MS: The sample is introduced into the ion source, where it is bombarded with electrons to generate charged fragments.
 - ESI-MS: The sample is dissolved in a suitable solvent and introduced into the mass spectrometer through a capillary, where a high voltage is applied to create a fine spray of charged droplets.
- Analysis: The mass-to-charge ratios of the resulting ions are analyzed.

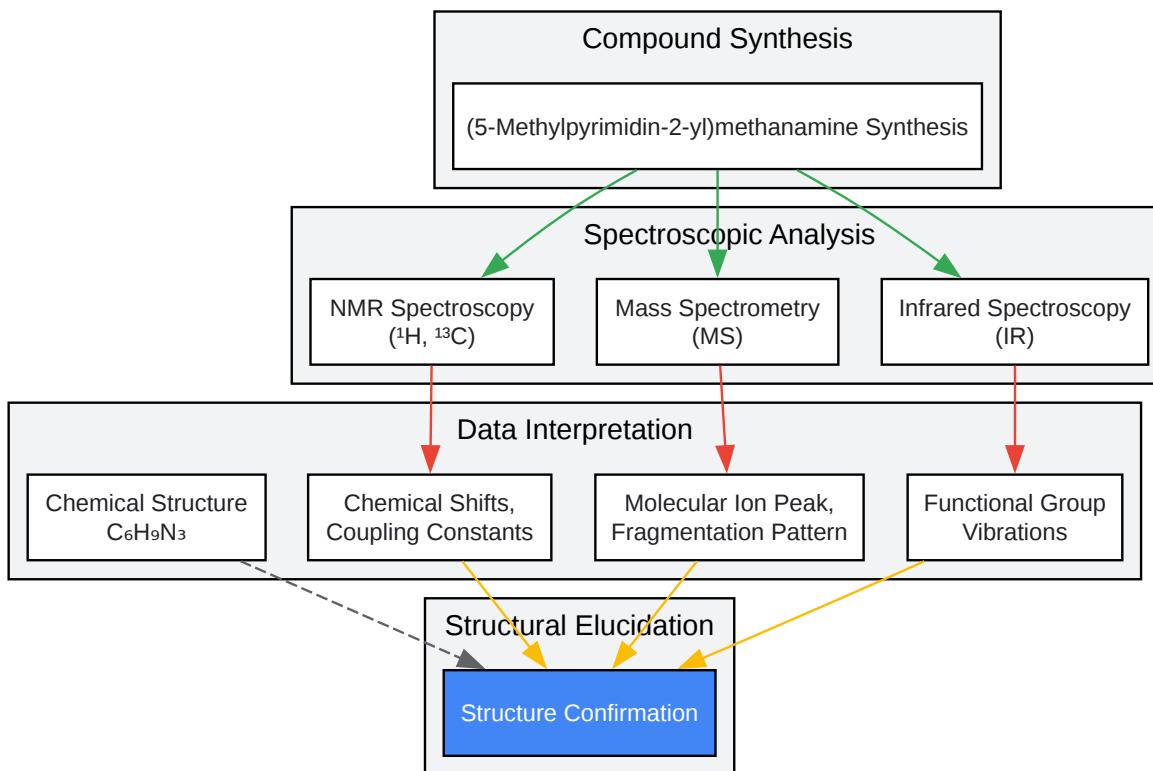
Infrared Spectroscopy Protocol (General)

- Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

- Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr), as a KBr pellet, or using an Attenuated Total Reflectance (ATR) accessory.
- Procedure: An infrared beam is passed through the sample, and the absorbance of light at different wavenumbers is measured.

Visualization of Spectral Analysis Workflow

The following diagram illustrates the logical workflow for the spectral analysis of **(5-Methylpyrimidin-2-yl)methanamine**.



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Caption: Workflow for the spectral characterization of **(5-Methylpyrimidin-2-yl)methanamine**.

Conclusion

While a comprehensive and publicly archived spectral dataset for **(5-Methylpyrimidin-2-yl)methanamine** remains elusive, this guide provides the expected spectral characteristics based on its chemical structure and general spectroscopic principles. The provided workflow and general experimental protocols offer a solid foundation for researchers and scientists working with this compound to acquire and interpret their own spectral data for structural confirmation and further research and development activities. The information presented underscores the importance of detailed characterization for key synthetic intermediates in the field of drug discovery.

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